molecular formula C7H9NO3S B13317185 4-Amino-2-methanesulfonylphenol

4-Amino-2-methanesulfonylphenol

Cat. No.: B13317185
M. Wt: 187.22 g/mol
InChI Key: NCYRASXPCFEYJI-UHFFFAOYSA-N
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Description

4-Amino-2-methanesulfonylphenol is an organic compound with the molecular formula C7H9NO3S. It is characterized by the presence of an amino group (-NH2) and a methanesulfonyl group (-SO2CH3) attached to a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methanesulfonylphenol typically involves the sulfonation of 4-aminophenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation processes using automated reactors. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methanesulfonylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-2-methanesulfonylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-Amino-2-methanesulfonylphenol involves its interaction with specific molecular targets and pathways. The amino and sulfonyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-methanesulfonylphenol is unique due to the presence of both amino and methanesulfonyl groups on the phenol ring. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

4-amino-2-methylsulfonylphenol

InChI

InChI=1S/C7H9NO3S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4,9H,8H2,1H3

InChI Key

NCYRASXPCFEYJI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)N)O

Origin of Product

United States

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